Octadecyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
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Overview
Description
Octadecyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of benzofuran derivatives, which are compounds containing a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate typically involves the esterification of 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Octadecyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Octadecyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol bis (4-trimellitate anhydride): Similar in structure but with different functional groups and applications.
1,4-Phenylene bis (1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate): Shares the benzofuran moiety but differs in the linking groups.
Uniqueness
Octadecyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This makes it suitable for applications where hydrophobicity and molecular interactions with lipid membranes are important .
Properties
CAS No. |
22549-14-0 |
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Molecular Formula |
C27H40O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
octadecyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C27H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-25(28)22-18-19-23-24(21-22)27(30)32-26(23)29/h18-19,21H,2-17,20H2,1H3 |
InChI Key |
QRTJQRKGCSYROV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
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